2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Overview
Description
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with phenyl groups and a thioether linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the reaction of 1,5-diphenyl-1H-imidazole-2-thiol with N-isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage provides additional binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide stands out due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can result in different physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-15(2)22-19(24)14-25-20-21-13-18(16-9-5-3-6-10-16)23(20)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZLNFUPOUGHGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.